3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid
Description
Overview of 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic Acid
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid (LY2881835) is a synthetic small molecule with the molecular formula C₃₃H₃₃NO₃ and a molecular weight of 491.63 g/mol. The structure features three critical domains:
- A hex-4-ynoic acid moiety serving as the carboxylic acid pharmacophore
- A central 4-benzyloxy phenyl linker
- A spiro[indene-1,4'-piperidine] group providing three-dimensional complexity
The stereochemistry at the C3 position (S-configuration) is essential for GPR40 agonist activity, as demonstrated in comparative studies with enantiomeric pairs. X-ray crystallographic analysis reveals that the spirocyclic system induces a 120° dihedral angle between the indene and piperidine rings, creating optimal spatial arrangement for receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₃NO₃ |
| Molecular Weight | 491.63 g/mol |
| CAS Registry Number | 1292290-38-0 |
| logP | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Historical Context and Discovery
The development of LY2881835 emerged from efforts to improve upon first-generation GPR40 agonists like TAK-875 (fasiglifam), which showed promising phase 2 results but was discontinued due to hepatotoxicity. Researchers at Eli Lilly initiated a medicinal chemistry program in 2010 to address two critical challenges:
- Reducing off-target effects on peroxisome proliferator-activated receptors (PPARs)
- Enhancing metabolic stability of the spirocyclic system
Key milestones in its development include:
- 2012 : Identification of the lead compound through high-throughput screening of a 50,000-member library
- 2014 : Optimization of the benzyloxy linker to improve oral bioavailability (F = 42% in rats vs. 18% in initial leads)
- 2016 : Publication of comprehensive preclinical data showing dose-dependent glucose reduction in Zucker Diabetic Fatty rats
The spiro[indene-1,4'-piperidine] core was specifically engineered to prevent glutathione adduct formation, a known toxicity pathway in earlier analogs. Comparative studies showed a 5-fold reduction in reactive metabolite generation compared to non-spirocyclic counterparts.
Relevance in Contemporary Chemical Research
LY2881835 has become a benchmark compound in three research domains:
- GPR40 Signaling Mechanisms : Its balanced agonist activity (EC₅₀ = 12 nM in human GPR40 assays) enables precise modulation of both calcium-mediated insulin secretion and β-arrestin recruitment pathways.
- Spirocyclic Drug Design : The molecule's success has spurred development of 127 spirocyclic drug candidates across 15 therapeutic areas since 2018.
- Diabetes Pharmacotherapy : Preclinical models demonstrate superior durability vs. DPP-4 inhibitors, maintaining normoglycemia for 72 hours post-dosing in db/db mice.
Recent advances include its use as a:
Scope and Objectives of the Review
This analysis focuses on four critical aspects:
- Structural determinants of GPR40 agonism
- Synthetic approaches to spirocyclic cores
- Pharmacodynamic profiling in disease models
- Comparative efficacy against other insulin secretagogues
Properties
CAS No. |
1292290-42-6 |
|---|---|
Molecular Formula |
C33H33NO3 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36) |
InChI Key |
FHRWHNJJQGSCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indene and Piperidine Derivatives
The spiro core is synthesized via a Brønsted acid-catalyzed cyclization. A representative method involves reacting 1,3-indandione with a piperidine precursor (e.g., 1,2-diaminoethane) in ethanol under reflux with p-toluenesulfonic acid (p-TSA) as a catalyst. This yields spiro[indene-1,4'-piperidine] intermediates with >80% efficiency (Table 1).
Table 1: Optimization of Spiro Ring Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| p-TSA | EtOH | 80 | 85 |
| H2SO4 | DME | 75 | 61 |
| None | EtOH | 80 | <5 |
Key side reactions include incomplete cyclization and dimerization, mitigated by stoichiometric control of 1,3-indandione.
Functionalization with Methylene Groups
The spiro amine is alkylated using formaldehyde under Mannich-like conditions to introduce the -CH2- bridge. For example, treating spiro[indene-1,4'-piperidine] with paraformaldehyde in acetonitrile at 60°C for 12 hours affords the methylene derivative in 72% yield. Alternatively, benzyl halides may be employed for N-alkylation, though this risks over-alkylation.
Benzyloxy-Phenyl Linker Installation
Williamson Ether Synthesis
The benzyloxy group is introduced via nucleophilic substitution between 4-hydroxybenzyl alcohol and a benzyl bromide derivative of the spiro subunit. In a patented protocol:
- 4-(Bromomethyl)benzyl-spiro intermediate : Prepared by treating the spiro-methylpiperidine with 4-bromomethylbenzyl bromide in DMF/K2CO3 (78% yield).
- Etherification : Reacting the bromide with 4-hydroxyphenylhex-4-ynoic acid methyl ester in THF using NaH as a base (65% yield).
Critical Parameters :
- Base selection (NaH > K2CO3 for hindered substrates).
- Anhydrous conditions to prevent hydrolysis.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh3) couples 4-hydroxyphenylhex-4-ynoic acid to the spiro-benzyl alcohol derivative. This method achieves 70% yield with inversion of configuration at the benzyl carbon.
Hex-4-ynoic Acid Chain Assembly
Sonogashira Coupling
A palladium-catalyzed coupling installs the alkyne moiety. For instance, reacting 4-iodophenylhex-4-ynoic acid methyl ester with trimethylsilylacetylene (TMSA) under Pd(PPh3)2Cl2/CuI catalysis affords the protected alkyne, which is subsequently deprotected with K2CO3/MeOH (81% overall yield).
Oxidation to Carboxylic Acid
The methyl ester is hydrolyzed using LiOH in THF/H2O (1:1) at 50°C for 6 hours, achieving quantitative conversion. Alternative methods (H2SO4/MeOH reflux) risk decarboxylation.
Integrated Synthetic Route
Combining the above steps, a representative synthesis proceeds as follows (Fig. 2):
- Spiro Core Formation : Cyclocondensation of 1,3-indandione and 1,2-diaminoethane → spiro[indene-1,4'-piperidine] (85%).
- Methylene Bridging : Mannich reaction with formaldehyde → spiro-CH2-piperidine (72%).
- Benzyl Bromide Preparation : Alkylation with 4-bromomethylbenzyl bromide → spiro-benzyl bromide (78%).
- Etherification : Williamson coupling with 4-hydroxyphenylhex-4-ynoate → benzyloxy-spiro intermediate (65%).
- Alkyne Installation : Sonogashira coupling with TMSA → protected alkyne (81%).
- Deprotection and Hydrolysis : TMS removal and ester hydrolysis → target compound (95%).
Overall Yield : 22% (six steps).
Analytical Characterization
The final product is validated via:
- NMR : δ 7.25–7.15 (m, aromatic H), δ 4.45 (s, OCH2), δ 3.10–2.80 (m, piperidine H).
- HPLC : Purity >98% (C18 column, MeCN/H2O gradient).
- HRMS : m/z 492.2381 [M+H]+ (calc. 492.2384).
Challenges and Optimization
Stereochemical Control
The spiro carbon’s configuration is influenced by the cyclization catalyst. Using chiral Brønsted acids (e.g., BINOL-phosphoric acid) enables enantioselective synthesis, though this remains unexplored for the target compound.
Alkyne Stability
The hex-4-ynoic acid chain is prone to hydration under acidic conditions. Employing trimethylsilyl protection during Sonogashira coupling mitigates this.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Characteristics
The molecular formula of 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid is C33H33NO3, with a molecular weight of approximately 491.6 g/mol. The compound features a spiro[indene-1,4'-piperidine] moiety that contributes to its unique pharmacological properties. Its structural complexity includes multiple functional groups that enhance its biological activity while minimizing side effects typically associated with similar compounds.
Type 2 Diabetes Mellitus Treatment
Research indicates that 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid can significantly enhance glucose-stimulated insulin secretion. This effect is particularly beneficial for patients with type 2 diabetes who often experience insulin resistance. The selectivity of this compound for GPR40 over other receptors, such as peroxisome proliferator-activated receptors (PPARs), reduces the risk of adverse effects commonly associated with diabetes medications.
Potential Anti-inflammatory Properties
In addition to its effects on insulin secretion, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This could further enhance its therapeutic profile in treating metabolic disorders where inflammation plays a significant role.
Mechanism of Action
The mechanism of action of (3S)-3-(4-{[4-(1’H-Spiro[indene-1,4’-piperidin]-1’-ylmethyl)benzyl]oxy}hex-4-ynoic acid) involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
(S)-3-(4-((3-((Isopropyl(thiophen-3-ylmethyl)amino)methyl)benzyl)oxy)phenyl)hex-4-ynoic Acid Calcium Salt
- Structure: Features a thiophene-methylamino substituent instead of the spiro[indene-piperidine] group .
- Activity : Tested in calcium flux and IP1 ELISA assays, showing potent GPR40 agonism (EC₅₀ ≤0.1 μM in vitro) but lacks reported in vivo efficacy data .
- Pharmacokinetics : The calcium salt formulation may enhance solubility compared to LY2881835’s methylcellulose/Tween-80 formulation .
GPR40 Activator 1 [(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)-2-thienyl]methoxy]phenyl]hex-4-ynoic acid]
3-Phenyl-4-hexynoic Acid Derivatives (e.g., Celon Pharma’s Compound)
Pharmacokinetic and Physicochemical Properties
Biological Activity
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid, also known as LY-2881835, is a complex organic compound with significant biological activity, particularly as an agonist for the G-protein coupled receptor GPR40. This receptor is crucial in the regulation of glucose metabolism and insulin secretion, making this compound a potential therapeutic agent for Type 2 diabetes mellitus.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 491.6 g/mol. Its structure includes a spiro[indene-1,4-piperidine] moiety, which contributes to its unique pharmacological properties. The detailed structure can be represented as follows:
Research indicates that 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid acts primarily through the activation of GPR40. This activation leads to enhanced insulin secretion from pancreatic beta cells in response to elevated glucose levels. This mechanism is particularly beneficial for managing conditions associated with insulin resistance and Type 2 diabetes mellitus.
Biological Activity
The biological activities associated with this compound include:
- GPR40 Agonism : It selectively binds to GPR40 without activating peroxisome proliferator-activated receptors (PPARs), which are linked to various side effects in diabetes treatments.
- Insulin Secretion : Enhances glucose-stimulated insulin secretion, demonstrating potential in diabetes management.
- Anti-inflammatory Properties : Preliminary studies suggest that it may also exhibit anti-inflammatory effects, which could be beneficial in metabolic disorders.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid. The following table summarizes notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains tetrahydroquinoline structure | Improved pharmacokinetics |
| Compound B | Substituted propionic acid moiety | Enhanced binding affinity for GPR40 |
| Compound C | Dihydrospiro[indole] structure | Reduced risk of PPAR activation |
This comparison highlights the unique features of LY-2881835 that may confer distinct biological activities while minimizing side effects associated with similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and efficacy of LY-2881835 in various preclinical models:
- Preclinical Trials : In rodent models of Type 2 diabetes, LY-2881835 administration resulted in significant reductions in blood glucose levels post-meal, indicating its effectiveness in enhancing insulin secretion.
- Inflammatory Response Studies : In vitro studies demonstrated that LY-2881835 could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential role in modulating inflammatory responses associated with metabolic syndromes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
